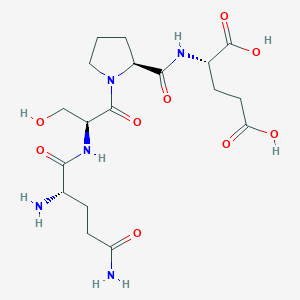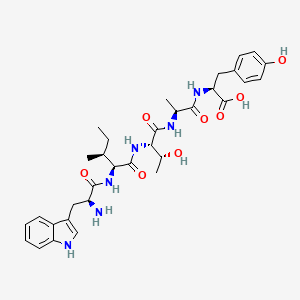
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is a peptide composed of four amino acids: L-glutamine, L-serine, L-proline, and L-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or proline residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate. The reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to prevent peptide degradation.
Substitution: Substitution reactions often involve the use of protecting groups and selective deprotection strategies to ensure that only the desired amino acid residues are modified.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield a variety of peptide analogs with altered biological activity.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The peptide is used in the development of novel biomaterials and as a stabilizing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases, leading to the generation of bioactive fragments that exert physiological effects. The exact molecular targets and pathways depend on the specific context and application of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-glutamic acid: A dipeptide with similar structural features but lacking the serine and proline residues.
L-Serinyl-L-prolyl-L-glutamic acid: A tripeptide that includes serine and proline but lacks the glutamine residue.
L-Prolyl-L-glutamic acid: Another related dipeptide that includes proline and glutamic acid.
Uniqueness
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both glutamine and glutamic acid residues allows for diverse interactions with biological molecules, while the serine and proline residues contribute to the peptide’s stability and flexibility.
Propiedades
Número CAS |
919078-88-9 |
|---|---|
Fórmula molecular |
C18H29N5O9 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H29N5O9/c19-9(3-5-13(20)25)15(28)22-11(8-24)17(30)23-7-1-2-12(23)16(29)21-10(18(31)32)4-6-14(26)27/h9-12,24H,1-8,19H2,(H2,20,25)(H,21,29)(H,22,28)(H,26,27)(H,31,32)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
BFHYTGXLPKBPGH-BJDJZHNGSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)


![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)

![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)

